molecular formula C8H7NO2S B1478576 (5-(Thiophen-3-yl)isoxazol-4-yl)methanol CAS No. 2091608-87-4

(5-(Thiophen-3-yl)isoxazol-4-yl)methanol

Cat. No.: B1478576
CAS No.: 2091608-87-4
M. Wt: 181.21 g/mol
InChI Key: SPVMXTVODGWNSK-UHFFFAOYSA-N
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Description

(5-(Thiophen-3-yl)isoxazol-4-yl)methanol is a chemical compound of significant interest in synthetic and medicinal chemistry research, serving as a versatile heterocyclic building block. Its molecular structure incorporates two privileged scaffolds in drug discovery: an isoxazole ring and a thiophene heterocycle. The isoxazole ring, a five-membered aromatic system with nitrogen and oxygen atoms, is a common pharmacophore found in molecules with a wide range of biological activities . Similarly, thiophene derivatives are recognized as important heterocyclic compounds with numerous therapeutic applications, including anti-inflammatory, anti-microbial, and anti-cancer properties . The presence of the methanol functional group on the isoxazole ring provides a handle for further chemical derivatization, allowing researchers to synthesize more complex molecules for structure-activity relationship (SAR) studies. This compound is closely related to a class of molecules recently investigated as novel anti-breast cancer agents targeting the estrogen receptor alpha (ERα) . Research on analogous 5-(thiophen-2-yl)isoxazole structures has demonstrated their potential as potent and selective cytotoxic agents against human breast cancer cell lines such as MCF-7, inducing apoptotic cell death . The specific regioisomer (5-(thiophen-2-yl)-3-isoxazolyl)methanol is a documented chemical entity with a defined molecular weight of 181.21 g/mol , highlighting the research relevance of this molecular framework. As such, this compound is a valuable precursor for researchers developing new therapeutic prototypes, particularly in the fields of oncology and heterocyclic chemistry. This product is intended for research purposes as a chemical building block or analytical standard. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5-thiophen-3-yl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c10-4-7-3-9-11-8(7)6-1-2-12-5-6/h1-3,5,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVMXTVODGWNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-(Thiophen-3-yl)isoxazol-4-yl)methanol is a compound of interest due to its potential biological activities. Isoxazole derivatives have been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article compiles relevant findings from various studies to elucidate the biological activity of this specific compound.

Chemical Structure and Synthesis

The compound this compound features a thiophene ring attached to an isoxazole moiety, which is known for contributing to biological activity. The synthesis of such compounds typically involves cyclization reactions that yield isoxazole derivatives, often incorporating various substituents to enhance their bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a series of substituted isoxazoles were evaluated for their activity against various cancer cell lines, demonstrating significant antiproliferative effects. The MTT assay indicated that many compounds exhibited IC50 values in micromolar concentrations against MCF-7 breast cancer cells .

CompoundCell LineIC50 (µM)
5aMCF-72.3
5rHuh73.8
5tHCT1168.5

These results suggest that modifications on the isoxazole structure can lead to enhanced anticancer properties.

Antimicrobial Activity

Isoxazole derivatives have also been investigated for their antimicrobial properties. A study focused on the synthesis of novel compounds showed that certain isoxazole derivatives exhibited significant antibacterial and antifungal activities against a range of pathogens . For example, the compound with a pyridine substituent demonstrated an IC50 value of 67.51 μg/ml in DPPH scavenging assays, indicating notable antioxidant activity as well .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the thiophene ring enhances lipophilicity and may influence the interaction with biological targets. Studies on related compounds have shown that variations in substituents can significantly affect their potency and selectivity .

Key Findings from SAR Studies:

  • Substituent Effects : Different functional groups on the isoxazole ring can modulate activity against specific cancer types.
  • Molecular Docking : Computational studies suggest strong binding affinities with targets such as dihydrofolate reductase (DHFR), which is crucial in cancer metabolism .
  • Metabolic Stability : Structural modifications aimed at improving metabolic stability have been effective in enhancing bioactivity while reducing clearance rates .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Case Study 1 : An investigation into its anticancer properties revealed that it induced cell cycle arrest in the G0/G1 phase in liver cancer cells, correlating with decreased levels of CDK4, a key regulator in cell cycle progression .
  • Case Study 2 : In a comprehensive screening for antimicrobial activity, derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, supporting their potential use as therapeutic agents .

Comparison with Similar Compounds

Structural Analogues with Isoxazole Cores

a. (5-Methyl-3-phenylisoxazol-4-yl)methanol (SI49 precursor)

  • Structure : Replaces the thiophen-3-yl group with a phenyl ring and includes a methyl group at the 5-position.
  • Synthesis : Prepared via sodium hydride-mediated alkylation of the hydroxymethyl group with benzyl bromide derivatives under anhydrous conditions .
  • Key Differences :
    • The phenyl group lacks sulfur, reducing electron delocalization compared to thiophene.
    • Higher lipophilicity due to the phenyl group may influence membrane permeability in biological systems.

b. (5-Methyl-3-p-tolyl-isoxazol-4-yl)methanol

  • Structure : Features a p-tolyl (4-methylphenyl) group instead of thiophen-3-yl.
  • Properties : The methyl substituent on the phenyl ring enhances steric bulk and may alter solubility compared to the thiophene analogue. Melting points and crystallinity data are comparable to phenyl-substituted derivatives .

c. N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)

  • Structure : Combines isoxazole with a thiadiazole ring system.
  • Synthesis : Formed via hydroxylamine hydrochloride-mediated cyclization, yielding a 70% product with a melting point of 160°C.
  • Key Differences :
    • The thiadiazole ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
    • Lower thermal stability (mp 160°C vs. ~200°C for thiophene analogues) suggests weaker intermolecular interactions .
Physicochemical and Spectroscopic Comparisons
Compound Melting Point (°C) Yield (%) Key Functional Groups (IR, NMR)
(5-(Thiophen-3-yl)isoxazol-4-yl)methanol Not reported Not reported Expected: C=O (1600–1700 cm⁻¹), thiophene C-S (600–800 cm⁻¹)
SI49 precursor Not reported High Isoxazole C-O (1250 cm⁻¹), hydroxymethyl (3400 cm⁻¹)
Compound 6 160 70 C=O (1606 cm⁻¹), aromatic protons (δ 7.36–8.13 ppm)
8a 290 80 Dual C=O (1679, 1605 cm⁻¹), methyl groups (δ 2.49–2.63 ppm)
  • Thiophene vs. Phenyl derivatives exhibit higher symmetry, favoring crystallinity.
  • Hydroxymethyl Group : Present in all analogues, enabling derivatization (e.g., esterification, etherification) for tuning solubility and bioactivity .

Preparation Methods

Synthesis of Methyl 2,4-dioxo-4-(thiophen-3-yl)butanoate (β-Ketoester Intermediate)

  • Reagents: 3-acetylthiophene (6.31 g, 0.05 mol), diethyl oxalate (7.3 g, 0.05 mol), sodium methoxide (0.05 mol), methanol (100 mL).
  • Conditions: The mixture is added to sodium methoxide solution at 0–5°C, then stirred at room temperature for 6 hours.
  • Workup: Acidification with 3 M HCl (15 mL), extraction with ethyl acetate, washing with water and brine, drying over Na2SO4, and solvent removal by rotary evaporation.
  • Outcome: Methyl 2,4-dioxo-4-(thiophen-3-yl)butanoate obtained, used directly in the next step without further purification.

Conversion to Isoxazole via Oxime Formation and Cyclization

  • Reagents: Methyl 2,4-dioxo-4-(thiophen-3-yl)butanoate, hydroxylamine hydrochloride (3.5 g, 0.05 mol), methanol (80 mL).
  • Conditions: Reflux for 7 hours.
  • Workup: Solvent removal, dilution with dichloromethane, washing with water and brine, drying over Na2SO4, concentration, and recrystallization from methanol and water.
  • Yield: 7.23 g (69.21%) of compound E2, identified as the isoxazole derivative.
  • Characterization: MS [M+H]^+ = 210.0; ^1H NMR (500 MHz, CDCl3) δ 7.87–7.86 (t, 1H), 7.47–7.44 (m, 2H), 6.80 (s, 1H), 4.02 (s, 3H).

Introduction of the Hydroxymethyl Group

While the above steps yield the isoxazole core with a methyl ester or similar substituent, the hydroxymethyl group at the 4-position can be introduced by reduction or substitution reactions on the corresponding carboxyl or aldehyde derivatives of the isoxazole.

  • For example, reduction of isoxazole-4-carboxaldehyde or isoxazole-4-carboxylic acid derivatives with suitable reducing agents (e.g., NaBH4) can afford the hydroxymethyl functionality.
  • Alternatively, nucleophilic substitution on halomethyl derivatives at the 4-position of the isoxazole ring can also yield the hydroxymethyl compound.

Representative Data Table of Related Isoxazole Derivatives Synthesis

Compound ID Starting Material Key Reagents Reaction Conditions Yield (%) Characterization Data (MS, NMR)
E2 3-acetylthiophene Diethyl oxalate, NaOMe, NH2OH·HCl 0–5°C addition, RT stirring 6h; reflux 7h 69.21 MS: 210.0 [M+H]^+; ^1H NMR δ 7.87–6.80, 4.02 (s, 3H)
E1 2-acetylthiophene Same as above Similar 64.49 MS: 209.9 [M+H]^+; ^1H NMR δ 7.60–6.82, 4.03 (s, 3H)
E5 Isoxazole derivative Ethanol Various ~70 MS: 224.0 [M+H]^+

Note: Compounds E1 and E2 are regioisomers with thiophene substitution at 2- or 3-position, respectively. E5-E10 represent derivatives with different alcohol moieties introduced at the 4-position.

Additional Considerations and Optimization

  • Solvent Choice: Methanol is commonly used for condensation and oxime formation steps due to its polarity and ability to dissolve reagents.
  • Temperature Control: Low temperature (0–5°C) addition of reagents helps control reaction rates and minimize side reactions.
  • Purification: Recrystallization from methanol-water mixtures and column chromatography are employed for purification.
  • Scale-Up: The described methods have been successfully applied on multi-gram scales, demonstrating scalability.

Summary of Research Findings

  • The preparation of (5-(Thiophen-3-yl)isoxazol-4-yl)methanol involves classical organic synthesis steps starting from 3-acetylthiophene.
  • The key intermediate methyl 2,4-dioxo-4-(thiophen-3-yl)butanoate is synthesized via condensation with diethyl oxalate in the presence of sodium methoxide.
  • Subsequent treatment with hydroxylamine hydrochloride under reflux conditions yields the isoxazole ring system.
  • Introduction of the hydroxymethyl group at the 4-position can be achieved through reduction or nucleophilic substitution on appropriate intermediates.
  • The overall yields for key steps range from 64% to 70%, with well-characterized products confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy.
  • The methodology is robust, reproducible, and amenable to scale-up for further applications in medicinal chemistry and materials science.

This detailed synthetic route is supported by experimental data from a 2015 study published by the Royal Society of Chemistry, which provides comprehensive protocols and characterization for isoxazole derivatives bearing thiophene substituents. Additional synthetic strategies involving fluorinated isoxazoles and other functionalizations have been reported but are less directly relevant to the preparation of the hydroxymethyl-substituted compound.

Q & A

Q. Table 1: Representative Reaction Conditions

MethodReagents/ConditionsYieldCharacterization TechniquesReference
CycloadditionTributyltin azide, reflux in DMF/CH₃OH70–80%X-ray crystallography, NMR, IR
Hydroxylamine reactionNH₂OH·HCl, K₂CO₃, ethanol, reflux70%NMR, IR, MS
Aldol condensationAcetic acid, NH₄OAc, active methylene compounds80%TLC, NMR, IR

Basic: How is the compound characterized structurally?

Answer:
Critical characterization methods include:

  • X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., benzothiophene and tetrazole rings at ~88° in ) to confirm spatial arrangement .
  • Spectroscopy :
    • ¹H-NMR : Identifies proton environments (e.g., aromatic protons at δ 7.36–8.35 ppm in ).
    • IR : Detects functional groups (e.g., C=O stretches at ~1600–1700 cm⁻¹) .
  • Mass spectrometry (MS) : Determines molecular ion peaks (e.g., m/z 348 for isoxazole derivatives) .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:
Density functional theory (DFT) is widely used:

  • Electron density analysis : The Colle-Salvetti correlation-energy formula (modified for DFT) calculates correlation energies with <5% deviation from experimental data, aiding in understanding reactivity .
  • Local kinetic-energy density : Evaluates electron distribution in the isoxazole and thiophene rings to predict sites for electrophilic/nucleophilic attack .
  • Solvent effects : Polarizable continuum models (PCM) simulate solvation effects on stability and solubility .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from variations in experimental design. Mitigation strategies include:

  • Purity validation : Use TLC (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) and HPLC to ensure >95% purity .
  • Structural confirmation : Compare crystallographic data (e.g., dihedral angles in ) to rule out polymorphic differences .
  • Bioassay standardization : Control cell lines, incubation times, and solvent concentrations (e.g., DMSO ≤0.1% v/v) to minimize variability .

Basic: What safety precautions are required when handling this compound?

Answer:
Based on structurally related hazards ():

  • Toxicity : Classified under H302 (harmful if swallowed) and H315 (skin irritation).
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How do structural modifications influence biological activity?

Answer:
Key modifications and their effects:

  • Thiophene substitution : Replacing the 3-thiophenyl group with 2-thiophenyl (as in ) alters π-stacking interactions with biological targets, affecting IC₅₀ values.
  • Methanol group functionalization : Oxidation to a carboxylic acid (e.g., using Jones reagent) enhances hydrophilicity and binding to polar enzyme pockets .
  • Isoxazole ring expansion : Incorporating larger heterocycles (e.g., triazoles) modulates steric bulk and hydrogen-bonding capacity .

Q. Table 2: Structure-Activity Relationships

ModificationBiological ImpactReference
Thiophene position change±10-fold change in cytotoxicity
Methanol → Carboxylic acidIncreased solubility, reduced logP
Isoxazole → TriazoleEnhanced kinase inhibition

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:
Key challenges include:

  • Low yields in cycloaddition : Optimize stoichiometry (e.g., 1.2:1 azide:acrylonitrile ratio) and switch to microwave-assisted synthesis for faster kinetics .
  • Purification difficulties : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
  • Byproduct formation : Monitor via LC-MS and adjust reaction pH (e.g., maintain pH 10 in ) to suppress side reactions .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-(Thiophen-3-yl)isoxazol-4-yl)methanol
Reactant of Route 2
(5-(Thiophen-3-yl)isoxazol-4-yl)methanol

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